

2-Methoxy-1,3,4-trimethylbenzene molecular structure and bonding.

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Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

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An In-depth Technical Guide to the Molecular Structure and Bonding of **2-Methoxy-1,3,4-trimethylbenzene**

Introduction: The Architectural Nuances of Substituted Aromatics

Substituted aromatic compounds are foundational pillars in the landscape of organic chemistry, serving as versatile scaffolds in drug development, materials science, and fine chemical synthesis. The benzene ring's delocalized π -electron system offers a stable yet electronically tunable core. The introduction of substituents modifies this electronic character, directing reactivity and influencing the molecule's three-dimensional architecture. This guide provides an in-depth analysis of **2-Methoxy-1,3,4-trimethylbenzene** (also known as 2,3,6-trimethylanisole), a polysubstituted aromatic ether. We will dissect its molecular structure, explore the intricate interplay of electronic and steric effects that define its bonding, and outline the spectroscopic methodologies for its empirical characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed molecular understanding of such building blocks.

Part 1: Molecular Identity and Core Structure

2-Methoxy-1,3,4-trimethylbenzene is a derivative of benzene featuring four substituents: one methoxy group and three methyl groups. Its unique substitution pattern dictates its chemical and physical properties.

Property	Value	Source
IUPAC Name	2-methoxy-1,3,4-trimethylbenzene	[1]
Synonyms	2,3,6-Trimethylanisole	[2]
CAS Number	21573-36-4	[1] [2]
Molecular Formula	C ₁₀ H ₁₄ O	[1] [3]
Molecular Weight	150.22 g/mol	[1] [4]
Canonical SMILES	CC1=C(C(=C(C=C1)C)OC)C	[1] [4]

The core of the molecule is a benzene ring, which imparts aromatic stability. The substituents are arranged as follows: a methoxy group at position 1, and methyl groups at positions 2, 3, and 4. This specific arrangement leads to significant electronic and steric interactions that are crucial to its reactivity and conformation.

Caption: 2D molecular structure of **2-Methoxy-1,3,4-trimethylbenzene**.

Part 2: Bonding, Electronic Effects, and Conformational Analysis

The chemical behavior of **2-Methoxy-1,3,4-trimethylbenzene** is governed by the synergistic electronic effects of its substituents and the steric constraints they impose.

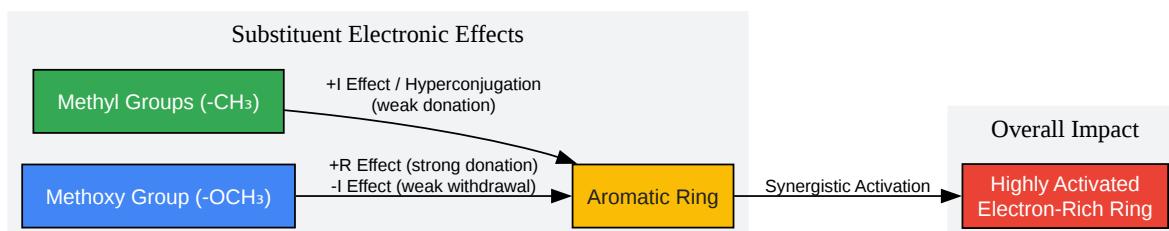
Electronic Landscape

The benzene ring possesses a delocalized π -system of six electrons. The substituents modulate the electron density within this system.

- Methoxy Group (-OCH₃): This group exerts a powerful, electron-donating resonance effect (+R) by delocalizing one of the oxygen's lone pairs into the ring. This significantly increases electron density at the ortho and para positions. Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I). For electrophilic aromatic substitution, the +R effect is dominant, making the methoxy group a strong activating and ortho, para-directing group.[\[5\]](#)[\[6\]](#)

- Methyl Groups (-CH₃): Methyl groups are weakly activating and ortho, para-directing. They donate electron density primarily through hyperconjugation and a weak inductive effect (+I).
[\[5\]](#)

The collective effect of one strong activator (-OCH₃) and three weak activators (-CH₃) makes the aromatic ring highly electron-rich and susceptible to electrophilic attack. The positions available for substitution (C5 and C6) are both meta to the powerful methoxy director, but ortho and para to various methyl groups, leading to complex regioselectivity in reactions.



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Caption: Electronic contributions of substituents on the benzene ring.

Conformational Analysis and Steric Hindrance

The proximity of the methyl group at C2 to the methoxy group at C1 creates significant steric strain. In simple anisole, the methoxy group is typically coplanar with the benzene ring to maximize π -orbital overlap. However, in this crowded environment, steric repulsion between the C2-methyl group and the methoxy's methyl group will likely force the C(ring)-O-C(methyl) bond to twist out of the plane of the aromatic ring. This rotation can slightly diminish the resonance effect of the methoxy group, a phenomenon known as steric inhibition of resonance. Computational studies on similarly substituted anisole derivatives confirm that such steric crowding influences the preferred conformation and can impact electronic properties.[\[7\]](#)[\[8\]](#)

Part 3: Advanced Spectroscopic and Structural Characterization

While specific experimental spectra for this exact isomer are not widely published, its structure can be confidently predicted and would be verified using standard spectroscopic techniques. The following sections describe the expected data, which serve as a benchmark for empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H (C5-H, C6-H)	6.7 - 7.0	Doublets (d)	2H
Methoxy-H (-OCH ₃)	~3.8	Singlet (s)	3H
Methyl-H (C4-CH ₃)	~2.3	Singlet (s)	3H
Methyl-H (C2-CH ₃)	~2.2	Singlet (s)	3H
Methyl-H (C3-CH ₃)	~2.1	Singlet (s)	3H

Causality: The aromatic protons are expected to be shifted upfield (to a lower ppm value) compared to benzene (7.34 ppm) due to the strong electron-donating character of the substituents.^[9] The three methyl groups are in chemically distinct environments and should appear as three separate singlets. The two remaining aromatic protons on C5 and C6 are adjacent and will couple with each other, appearing as two doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment	Predicted Chemical Shift (ppm)
Aromatic C-O (C1)	155 - 160
Aromatic C-CH ₃ (C2, C3, C4)	130 - 140
Aromatic C-H (C5, C6)	110 - 125
Methoxy C (-OCH ₃)	55 - 60
Methyl C (-CH ₃)	15 - 25

Causality: The carbon attached to the electronegative oxygen (C1) will be the most downfield of the aromatic signals. The carbons bearing methyl groups will also be downfield, while the carbons attached to hydrogen will be the most upfield in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium-Weak
Aliphatic C-H Stretch	2850 - 2980	Strong
Aromatic C=C Stretch	1580 - 1610, 1470 - 1520	Medium
Asymmetric C-O-C Stretch	1230 - 1270	Strong
Symmetric C-O-C Stretch	1020 - 1050	Medium
C-H Out-of-Plane Bending	800 - 880	Strong

Causality: The presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds will give rise to distinct stretching frequencies just above and below 3000 cm⁻¹.^[9] The strong absorption around 1250 cm⁻¹ is highly characteristic of an aryl-alkyl ether (anisole-type) functionality. The out-of-plane (oop) bending region between 900-675 cm⁻¹ is diagnostic for the substitution pattern on the benzene ring.^{[9][10][11]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion (M^+): A prominent peak is expected at $m/z = 150$, corresponding to the exact mass of the molecule.
- Key Fragmentation: Common fragmentation pathways for substituted anisoles include:
 - Loss of a methyl radical ($\bullet\text{CH}_3$): Resulting in a strong peak at $m/z = 135$.
 - Loss of formaldehyde (CH_2O): Resulting in a peak at $m/z = 120$.

Part 4: Experimental Workflow for Structural Verification

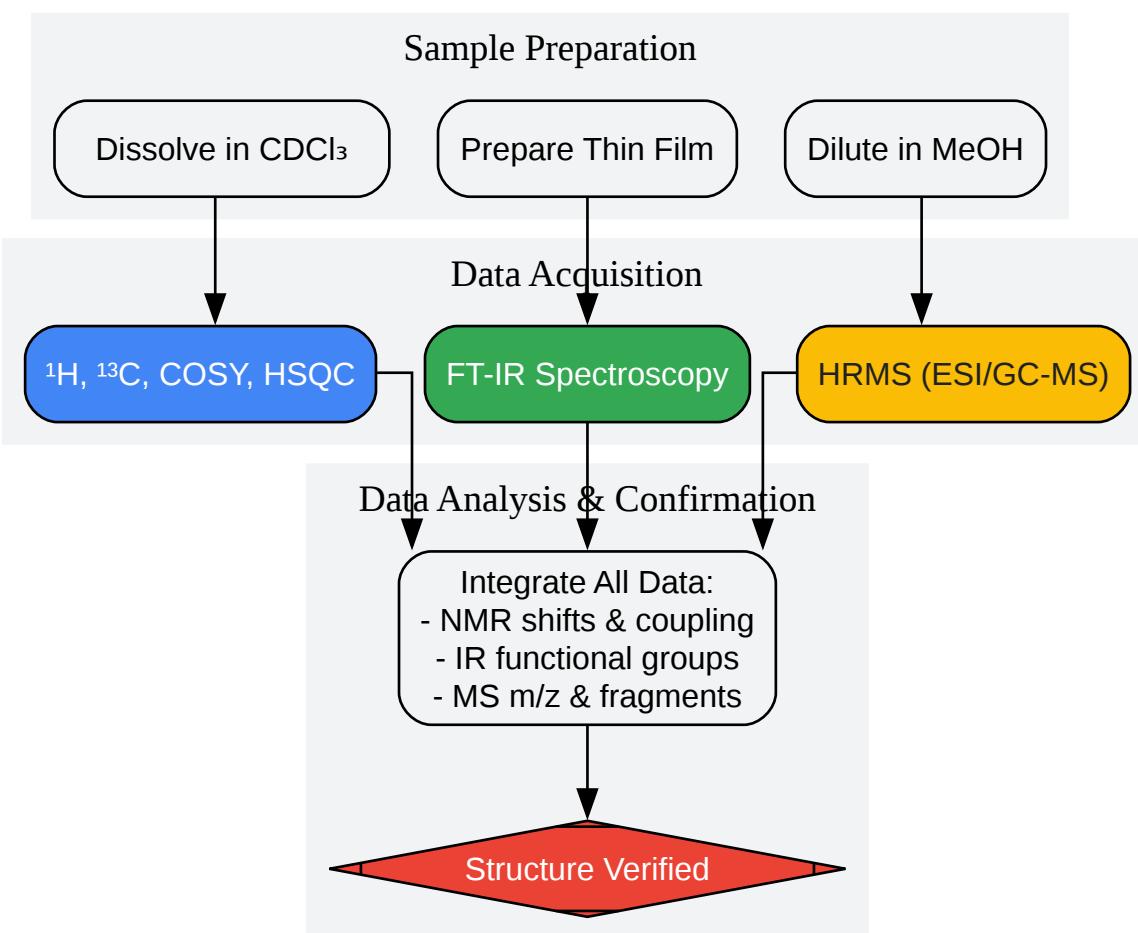
To empirically validate the proposed structure, a coordinated spectroscopic approach is essential. The following protocol outlines a self-validating system for characterization.

Protocol: Spectroscopic Analysis of 2-Methoxy-1,3,4-trimethylbenzene

- Sample Preparation:
 - For NMR: Accurately weigh ~10-20 mg of the compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial. Transfer the solution to a 5 mm NMR tube.
 - For IR: If the sample is a liquid, a small drop can be placed between two NaCl or KBr plates to create a thin film.
 - For MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Data Acquisition:

- NMR: Acquire a ^1H spectrum, followed by a $^{13}\text{C}\{^1\text{H}\}$ spectrum. For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are recommended.
- IR: Record the spectrum, typically from 4000 cm^{-1} to 600 cm^{-1} .
- MS: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with gas chromatography (GC-MS), and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula.

- Data Analysis and Integration:
 - Analyze the ^1H and ^{13}C NMR spectra to assign all proton and carbon signals. Compare the observed chemical shifts and coupling constants with predicted values.
 - Correlate the major absorption bands in the IR spectrum with the functional groups of the molecule.
 - Confirm the molecular weight from the molecular ion peak in the mass spectrum and analyze the fragmentation pattern to support the proposed structure.
 - Ensure all data from the three techniques are mutually consistent and collectively support the structure of **2-Methoxy-1,3,4-trimethylbenzene**.



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Caption: Integrated workflow for the structural verification of the target molecule.

Conclusion

2-Methoxy-1,3,4-trimethylbenzene is a structurally interesting molecule where the principles of aromaticity are modulated by a combination of powerful electron-donating groups and significant steric crowding. The methoxy and methyl substituents synergistically activate the benzene ring, while their ortho-arrangement induces conformational twisting that can temper the full electronic potential of the methoxy group. Its structure and bonding can be comprehensively understood through the application of modern spectroscopic techniques, particularly NMR, which provides definitive evidence for the connectivity and electronic environment of each atom. This detailed molecular portrait is essential for scientists leveraging

such substituted aromatic compounds as precursors and building blocks in the design of novel molecules with tailored functions.

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